![molecular formula C19H26N2S B12513585 8-[(Methylsulfanyl)methyl]-6-propylergoline](/img/structure/B12513585.png)
8-[(Methylsulfanyl)methyl]-6-propylergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pergolide is an ergoline-based dopamine receptor agonist that was initially developed for the treatment of Parkinson’s disease. It acts on dopamine receptors to increase receptor activity, which is crucial for managing symptoms of Parkinson’s disease. Pergolide was patented in 1978 and approved for medical use in 1989. it was withdrawn from the U.S. market in 2007 due to concerns about its association with valvular heart disease. Despite this, pergolide is still used in veterinary medicine, particularly for treating pituitary pars intermedia dysfunction (PPID) in horses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pergolide is synthesized from lysergic acid, which is an ergot alkaloid. The synthesis involves multiple steps:
Conversion of Lysergic Acid: Lysergic acid is converted into D-6-n-propyl-8β-hydroxymethylergoline.
Derivatization: The hydroxy group is derivatized with methanesulfonyl chloride.
Reaction with Sodium Thiomethoxide: This step produces pergolide
Industrial Production Methods
The industrial production of pergolide involves similar steps but is optimized for yield and safety. The process can be carried out without isolating most intermediates, making it convenient and efficient. The final product, pergolide mesylate, is highly pure and suitable for therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Pergolide undergoes various chemical reactions, including:
Oxidation: Pergolide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert pergolide into its corresponding alcohols.
Substitution: Pergolide can undergo substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium thiomethoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of pergolide .
Scientific Research Applications
Pergolide has been extensively studied for its applications in various fields:
Chemistry: Pergolide is used as a model compound for studying dopamine receptor agonists.
Biology: It is used to understand the role of dopamine in various biological processes.
Medicine: Pergolide was used to treat Parkinson’s disease, hyperprolactinemia, and restless leg syndrome. .
Industry: Pergolide’s synthesis and production methods are studied for optimizing industrial processes.
Mechanism of Action
Pergolide acts as an agonist of dopamine D2 and D1 receptors, as well as serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C). It stimulates centrally-located dopaminergic receptors, resulting in various pharmacologic effects. The activation of these receptors helps alleviate symptoms of Parkinson’s disease by increasing dopamine receptor activity .
Comparison with Similar Compounds
Similar Compounds
Cabergoline: Another ergot-derived dopamine agonist used for similar indications.
Bromocriptine: Used for treating Parkinson’s disease and hyperprolactinemia.
Pramipexole: A non-ergot dopamine agonist used for Parkinson’s disease and restless leg syndrome
Uniqueness
Pergolide is unique due to its high affinity for both D1 and D2 dopamine receptors, making it one of the most potent D1 receptor agonists available. its use is limited due to the risk of valvular heart disease .
Properties
IUPAC Name |
9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHCICAEULNIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860818 |
Source


|
| Record name | 8-[(Methylsulfanyl)methyl]-6-propylergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
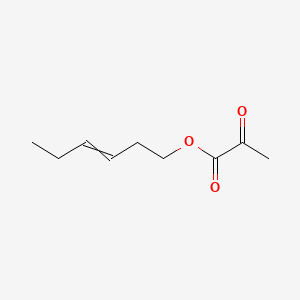

![1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone](/img/structure/B12513520.png)
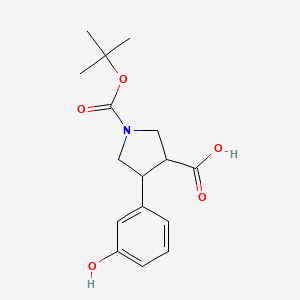
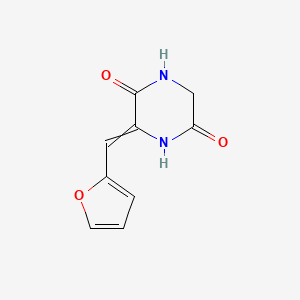
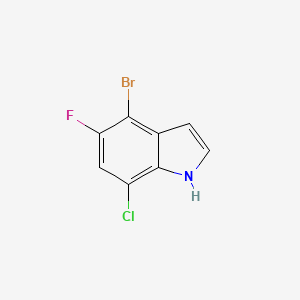
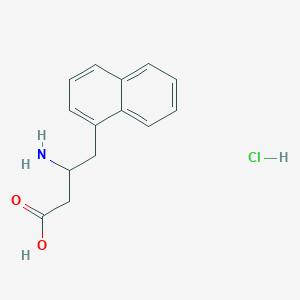
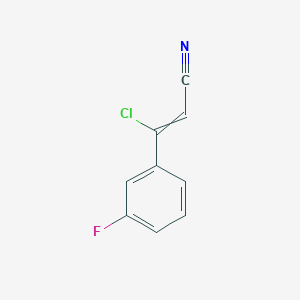
![5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B12513558.png)
![ethyl 3-(1-{2-[({4-[({[(2-ethylbutoxy)carbonyl]amino}imino)methyl]phenyl}amino)methyl]-1-methyl-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl)formamido)propanoate](/img/structure/B12513565.png)
![1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513576.png)
![3-Chloro-2-({7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12513578.png)
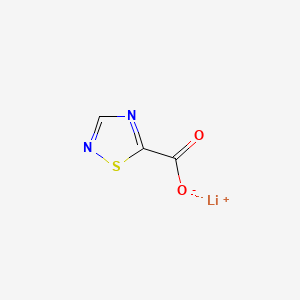
![2-Sulfanylidene-5-{[2-(1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12513584.png)
